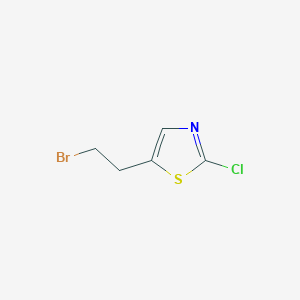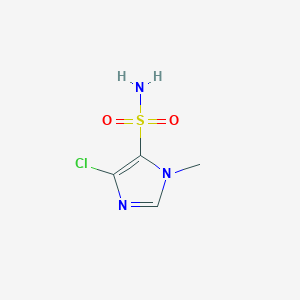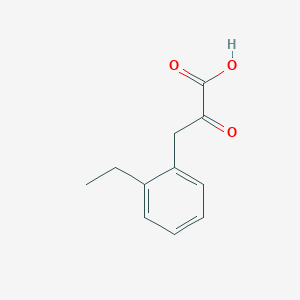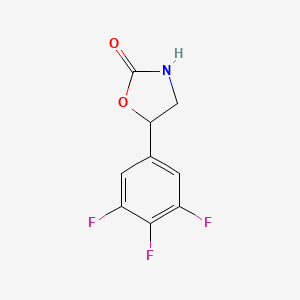
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol . This compound is part of the oxazolidinone class, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one typically involves the reaction of 3,4,5-trifluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale manufacturing, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral auxiliaries and ligands.
Biology: This compound is studied for its potential biological activities, including antibacterial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, especially those targeting bacterial infections.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one, particularly in its antibacterial applications, involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
5-(3,4,5-Trifluorophenyl)oxazolidin-2-one can be compared to other oxazolidinone compounds such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can affect their potency, spectrum of activity, and pharmacokinetic properties . Linezolid, for example, is a well-known antibacterial agent with a broad spectrum of activity against Gram-positive bacteria, while tedizolid is a newer agent with enhanced potency and a longer half-life .
Similar Compounds
- Linezolid
- Tedizolid
- Cycloserine
- Radezolid
These compounds highlight the versatility and importance of the oxazolidinone class in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C9H6F3NO2 |
|---|---|
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
5-(3,4,5-trifluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-5-1-4(2-6(11)8(5)12)7-3-13-9(14)15-7/h1-2,7H,3H2,(H,13,14) |
Clave InChI |
BKQNDJQEDVXWKA-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1)C2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


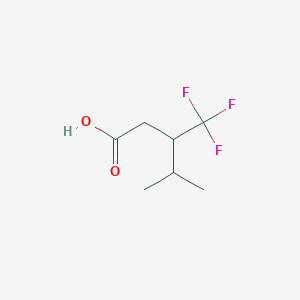
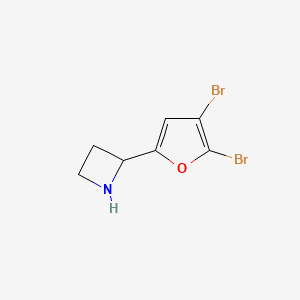
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)


![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
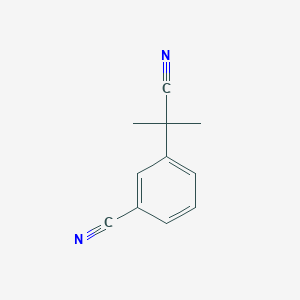
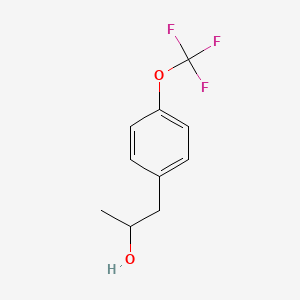
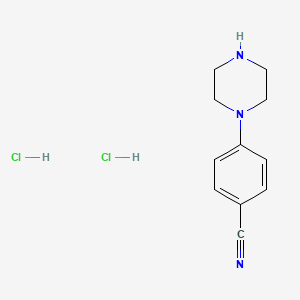
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
